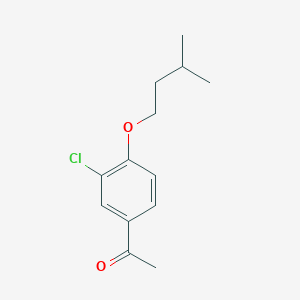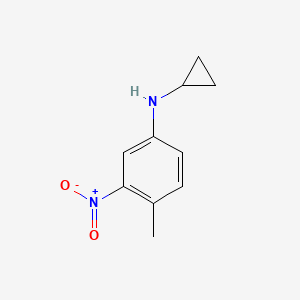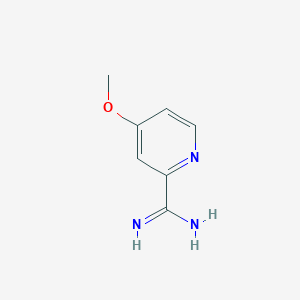
3-Cyclopropylprop-2-enoic acid
Übersicht
Beschreibung
3-Cyclopropylprop-2-enoic acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Mycolic Acid Biosynthesis : Compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which are structurally related to 3-Cyclopropylprop-2-enoic acid, have been synthesized and shown to act as inhibitors of mycolic acid biosynthesis. This is significant in the context of mycobacterial mycolic acids, which are crucial components in the cell envelope of pathogenic mycobacteria such as Mycobacterium tuberculosis (Hartmann et al., 1994).
Synthesis of (E)-3-Acylprop-2-enoic Acids : A method for the preparation of (E)-3-acylprop-2-enoic acids ( = (E)-3-acylacrylic acids) has been developed, illustrating the general access to these compounds, known for various biological activities (Obrecht & Weiss, 1989).
Palladium-catalyzed Cross-coupling : The synthesis of 3-substituted but-3-enoic acids through palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents under mild conditions has been reported. This synthesis method broadens the scope of creating various substituted but-3-enoic acids, including those related to this compound (Abarbri et al., 2000).
Hydrosulfonylation of 3-Cyclopropylideneprop-2-en-1-ones : A study described the tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, demonstrating how the β- or γ-addition products can be produced with high selectivity. This research offers insights into controlled transformations relevant to similar compounds like this compound (Miao et al., 2016).
Synthesis of Methyl 4-(2-Octadecylcyclopropen-l-yl)butanoate : Another study focused on synthesizing methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, an inhibitor of mycolic acid biosynthesis, which is structurally similar to this compound. This synthesis has implications for understanding the biochemistry of mycolic acid in pathogenic bacteria (Besra et al., 1993).
Eigenschaften
IUPAC Name |
3-cyclopropylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXZTJDUFZCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)



![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)